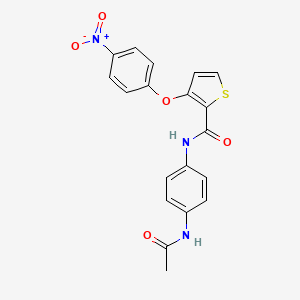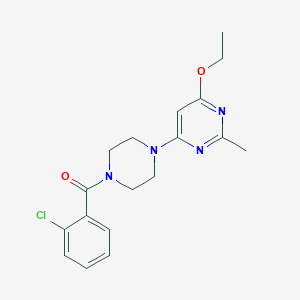
1-methyl-1H-indazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-indazole-3-carbohydrazide is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bicyclic structure comprising a pyrazole ring fused to a benzene ring, with a carbohydrazide group attached at the 3-position and a methyl group at the 1-position.
作用機序
Target of Action
1-Methyl-1H-indazole-3-carbohydrazide is a synthetic compound that has been studied for its potential antimicrobial activity It’s known that indazole-based compounds can interact with various biological targets, such as tyrosine kinase .
Mode of Action
For instance, in the case of tyrosine kinase, indazole derivatives bind effectively with the hinge region of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they may interfere with the enzymatic activity of tyrosine kinase, which plays a crucial role in various cellular processes, including cell growth and differentiation .
Result of Action
Indazole derivatives have been associated with a range of biological activities, including antimicrobial and antitubercular effects . These effects suggest that the compound may exert its action by inhibiting the growth of certain microorganisms.
生化学分析
Biochemical Properties
Indazole-based compounds have been found to exhibit inherent antimicrobial activity
Cellular Effects
The cellular effects of 1-Methyl-1H-indazole-3-carbohydrazide are not well-documented. Indazole analogues have been found to be active against S. epidermidis and exhibited excellent antitubercular activity against M. tuberculosis H 37 RV .
Molecular Mechanism
Docking studies of similar indazole analogues have revealed potential ligand interactions with various amino acids .
Metabolic Pathways
Indazole derivatives are known to be involved in a variety of biological activities .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. This reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions: 1-Methyl-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Potassium hydroxide and carbon disulfide in ethanol are commonly used for oxidation reactions.
Reduction: Hydrazine hydrate is often used for reduction reactions.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxadiazoles: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Indazoles: Formed through nucleophilic substitution reactions.
科学的研究の応用
1-Methyl-1H-indazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
1-Methyl-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-Methyl-1H-indazole-3-carboxylic acid: Similar structure but lacks the carbohydrazide group.
1H-indazole-3-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-1H-indazole-3-amine: Similar structure but has an amine group instead of a carbohydrazide group.
Uniqueness: The presence of both the methyl group at the 1-position and the carbohydrazide group at the 3-position makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
特性
IUPAC Name |
1-methylindazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTESFSDCTOGGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2855115.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2855123.png)





![2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2855132.png)
